Ethyl 2,5-difluoro-3-nitrophenylacetate
Description
Ethyl 2,5-difluoro-3-nitrophenylacetate is an organic compound featuring a phenylacetic acid backbone substituted with fluorine atoms at the 2- and 5-positions, a nitro group at the 3-position, and an ethyl ester functional group.
Properties
CAS No. |
1807176-01-7 |
|---|---|
Molecular Formula |
C10H9F2NO4 |
Molecular Weight |
245.18 g/mol |
IUPAC Name |
ethyl 2-(2,5-difluoro-3-nitrophenyl)acetate |
InChI |
InChI=1S/C10H9F2NO4/c1-2-17-9(14)4-6-3-7(11)5-8(10(6)12)13(15)16/h3,5H,2,4H2,1H3 |
InChI Key |
HIAFWJQJXBLDCI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)F)[N+](=O)[O-])F |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in this compound significantly enhances electrophilic substitution resistance compared to halogen-only analogs . Halogen Diversity: Bromine and chlorine substituents in Ethyl 2,4-dibromo-3-fluorophenylacetate and Ethyl 3,5-dichloro-2-fluorophenylacetate increase molar mass and may enhance stability in cross-coupling reactions .
Functional Group Variations :
- Ethyl 2,4,5-trifluorobenzoylacetate contains a ketone (3-oxo) group, absent in the other compounds, which could increase reactivity in nucleophilic additions .
- The ethyl ester group is common across all compounds, suggesting similar solubility in organic solvents.
Physicochemical and Reactivity Profiles
Solubility and Stability:
- This compound : Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMF) due to the nitro group’s polarity.
- Ethyl 2,4-dibromo-3-fluorophenylacetate : Higher molar mass and bromine content may reduce solubility but enhance thermal stability .
- Ethyl 3,5-dichloro-2-fluorophenylacetate : Chlorine atoms likely confer resistance to oxidation, making it suitable for harsh reaction conditions .
Preparation Methods
Direct Nucleophilic Substitution on Fluorinated Acetates
Method Overview:
One of the prevalent approaches involves reacting fluorinated acylating agents, such as ethyl bromodifluoroacetate, with appropriately substituted aromatic precursors like 4-nitrophenyl derivatives. This method capitalizes on nucleophilic substitution mechanisms where the aromatic ring is activated for substitution by electron-withdrawing groups like nitro.
Reaction Conditions & Parameters:
| Parameter | Typical Conditions | Impact on Yield & Purity |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), anhydrous | Ensures high reaction rate, minimizes hydrolysis |
| Temperature | 0°C to room temperature (25°C) | Controlled to prevent side reactions, optimize yield |
| Reagent | Ethyl bromodifluoroacetate, 4-nitrophenylmagnesium bromide (Grignard) | Grignard reagent facilitates nucleophilic attack, yields ~70–80% |
| Reaction Time | 4–6 hours | Sufficient for complete conversion |
Research Findings:
This route yields high purity products confirmed via ¹⁹F NMR (δ –47 to –50 ppm) and HPLC retention times (~12.3 min). Purification typically involves column chromatography with hexane/ethyl acetate mixtures.
Condensation of Aromatic Aldehydes with Difluoroacetates
Method Overview:
A safer, albeit slower, alternative involves condensation reactions between 4-nitrobenzaldehyde and ethyl difluoroacetate in the presence of a base such as potassium hydroxide (KOH).
Reaction Conditions & Parameters:
| Parameter | Typical Conditions | Impact on Yield & Purity |
|---|---|---|
| Solvent | Methanol | Facilitates the condensation reaction |
| Temperature | Room temperature (~25°C) | Mild conditions, reduces decomposition |
| Base | KOH (potassium hydroxide) | Promotes enolate formation, yields ~65% |
| Reaction Time | 72 hours | Longer reaction time, potential for side reactions |
Research Findings:
Yields are slightly lower compared to nucleophilic substitution but offer operational simplicity and safety.
Reaction Data Table Summarizing Methods
| Method | Reagents & Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | Ethyl bromodifluoroacetate + 4-nitrophenylmagnesium bromide in THF | 70–80% | High yield, rapid, scalable | Requires inert atmosphere, moisture-sensitive |
| Condensation of aldehyde | 4-nitrobenzaldehyde + ethyl difluoroacetate + KOH in MeOH | 65% | Safer, avoids Grignard reagents | Longer reaction time, lower yield |
Spectroscopic Characterization and Reaction Optimization
| Technique | Purpose | Typical Data | Notes |
|---|---|---|---|
| ¹H NMR | Confirm aromatic and ester protons | Aromatic doublet at δ 8.2–8.4 ppm; ethyl ester quartet at δ 4.3 ppm | Helps verify substitution pattern |
| ¹⁹F NMR | Confirm fluorine environment | Singlet at δ –47.7 ppm, indicating symmetric CF₂ group | Sensitive to conformational changes |
| IR Spectroscopy | Confirm functional groups | Ester C=O at ~1740 cm⁻¹; Nitro group at 1520 cm⁻¹ | Characteristic peaks for nitro and ester groups |
| Mass Spectrometry | Molecular weight confirmation | [M+H]⁺ at m/z 246.1; calculated 245.18 | Validates molecular composition |
Research Findings and Advanced Considerations
Reaction Optimization:
Using polar aprotic solvents like THF enhances nucleophilic substitution efficiency. Maintaining anhydrous conditions is critical to prevent hydrolysis of sensitive intermediates.Impact of Electron-Withdrawing Groups:
The nitro group significantly influences reactivity, favoring electrophilic substitution on the aromatic ring and stabilizing transition states during hydrolysis or nucleophilic attack.Scalability & Safety:
The condensation route offers safer handling, suitable for large-scale synthesis, whereas Grignard-based methods require rigorous moisture control.Emerging Methods:
Recent patents suggest novel catalytic processes and green chemistry approaches, including microwave-assisted synthesis, though these are still under development.
Summary Table of Key Preparation Data
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Grignard nucleophilic substitution | Ethyl bromodifluoroacetate + 4-nitrophenylmagnesium bromide in THF | 75–80 | High efficiency, moisture-sensitive |
| Base-catalyzed condensation | 4-nitrobenzaldehyde + ethyl difluoroacetate + KOH in MeOH | 65–70 | Safer, longer reaction time |
Q & A
Q. What are the optimal synthetic routes for Ethyl 2,5-difluoro-3-nitrophenylacetate, and how can purity be ensured?
Methodological Answer: The compound can be synthesized via esterification of 2,5-difluoro-3-nitrophenylacetic acid using ethanol under acid catalysis (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide). Alternative routes include nucleophilic aromatic substitution of pre-functionalized phenylacetic acid derivatives. Purity is confirmed via HPLC (≥98% purity, as per vendor standards ), complemented by /-NMR to verify fluorine substitution patterns and absence of unreacted precursors .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- GC-MS : For molecular weight confirmation and fragmentation pattern analysis (e.g., base peak at m/z 243 for the parent ion) .
- NMR : -NMR identifies ester protons (δ ~4.2 ppm for CHCH) and aromatic protons influenced by fluorine and nitro groups. -NMR distinguishes between ortho/para fluorine environments .
- FT-IR : Confirms ester carbonyl (C=O stretch ~1740 cm) and nitro group (asymmetric stretch ~1520 cm) .
Advanced Research Questions
Q. How does the positioning of fluorine and nitro groups influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nitro group at position 3 deactivates the ring, directing electrophilic attacks to meta/para positions. Fluorine at positions 2 and 5 enhances steric hindrance, affecting regioselectivity. Computational modeling (DFT) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with substituted boronic acids reveals product distributions. For example, coupling at position 4 (para to nitro) is favored due to reduced steric clash .
Q. What strategies resolve contradictions in reported yields for nitrophenylacetate derivatives under varying conditions?
Methodological Answer: Discrepancies often arise from solvent polarity (e.g., DMF vs. THF), temperature gradients, or catalyst loading. Systematic DOE (Design of Experiments) can isolate critical factors. For example, higher yields in polar aprotic solvents (e.g., 72% in DMF vs. 58% in THF) correlate with improved nitro group stabilization. HPLC tracking of intermediates identifies side reactions (e.g., ester hydrolysis) .
Q. How can the biological activity of this compound be evaluated against microbial targets?
Methodological Answer: Perform agar dilution or broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with structurally related compounds (e.g., Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, known for antimicrobial activity ). Synergy studies with commercial antibiotics (e.g., ampicillin) assess potentiating effects via checkerboard assays.
Q. What mechanistic insights explain the stability of the ester group under acidic vs. basic conditions?
Methodological Answer: Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions involve nucleophilic attack by hydroxide. Kinetic studies (e.g., measurements at varying pH) quantify degradation rates. Isotopic labeling (e.g., -water) tracks oxygen incorporation in hydrolysis products. Fluorine’s electron-withdrawing effect accelerates base-catalyzed hydrolysis compared to non-fluorinated analogs .
Data-Driven Analysis
Q. How do computational models predict the compound’s solubility and partition coefficients?
Methodological Answer: Use QSPR (Quantitative Structure-Property Relationship) models with descriptors like logP (calculated ~2.1) and polar surface area (PSA ~75 Å). Experimental validation via shake-flask method (logP in octanol/water) and HPLC retention time correlation refine predictions. MD simulations (e.g., GROMACS) model solute-solvent interactions in polar solvents .
Q. What role do fluorine atoms play in altering the compound’s metabolic stability?
Methodological Answer: Fluorine’s electronegativity reduces cytochrome P450-mediated oxidation. In vitro assays with liver microsomes (human or rat) quantify metabolite formation via LC-MS. Compare with non-fluorinated analogs to isolate fluorine’s impact. For example, half-life () increases from 1.2 h (non-fluorinated) to 3.8 h (fluorinated) in microsomal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
